2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE is a complex organic compound that features a benzodioxole and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzothiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
Uniqueness
Compared to similar compounds, 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE is unique due to its dual benzodioxole and benzothiazole structure, which may confer distinct biological activities and chemical reactivity. This dual functionality can enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-4-17-7-9-19-22(14-17)31-24(25-19)27(12-11-26(5-2)6-3)23(28)15-18-8-10-20-21(13-18)30-16-29-20;/h7-10,13-14H,4-6,11-12,15-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISSBWZHXWPIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)CC3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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